十二烷基苯磺酸铵 (1:1)

描述

科学研究应用

Chemistry: azanium;2-dodecylbenzenesulfonate is used as a surfactant in various chemical reactions to enhance solubility and reaction rates. It is also employed in the synthesis of other organic compounds .

Biology: In biological research, this compound is used as a detergent to solubilize proteins and lipids, facilitating the study of membrane proteins and other biomolecules .

Medicine: The compound is used in pharmaceutical formulations as an emulsifying agent to improve the bioavailability of hydrophobic drugs .

Industry: In industrial applications, it is used in detergents, cleaners, and emulsifiers due to its excellent surfactant properties. It is also used in the formulation of personal care products, such as shampoos and body washes .

作用机制

Target of Action

Ammonium dodecylbenzenesulfonate, also known as Benzenesulfonic acid, dodecyl-, ammonium salt (1:1), is a type of surfactant . The primary targets of this compound are the interfaces between different phases in a system, such as oil and water . It acts on these interfaces to reduce surface tension and facilitate the mixing of substances that are typically immiscible .

Mode of Action

Ammonium dodecylbenzenesulfonate interacts with its targets by inserting itself at the interface between different phases . The hydrophilic (water-attracting) part of the molecule, the benzenesulfonate group, interacts with water, while the hydrophobic (water-repelling) dodecyl group interacts with oil . This action reduces the interfacial tension, allowing the different phases to mix more readily .

Biochemical Pathways

The compound’s action primarily affects the physical properties of the system rather than specific biochemical pathways . In the environment, it can be biodegraded by microorganisms such asChlorella vulgaris . The biodegradation process involves chain-shortening oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules .

Result of Action

The primary result of Ammonium dodecylbenzenesulfonate’s action is the reduction of interfacial tension between different phases in a system . This can facilitate processes such as oil displacement in the oil and petrochemical industry . In the environment, it can be biodegraded into smaller molecules .

Action Environment

The action of Ammonium dodecylbenzenesulfonate can be influenced by environmental factors. For instance, its effectiveness as a surfactant can be affected by the presence of other ions in the solution . In the environment, its degradation is primarily carried out by microorganisms, and thus can be influenced by factors that affect microbial activity .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of benzenesulfonic acid, dodecyl-, ammonium salt (1:1) typically involves the sulfonation of dodecylbenzene with sulfur trioxide or concentrated sulfuric acid. The reaction is carried out in a continuous reactor, such as a falling film reactor, to ensure efficient sulfonation. The resulting dodecylbenzenesulfonic acid is then neutralized with ammonium hydroxide to form the ammonium salt .

Industrial Production Methods: In industrial settings, the sulfonation process is often conducted using a continuous reactor to achieve high efficiency and yield. The sulfonated product is then neutralized with ammonium hydroxide in a controlled environment to produce the final ammonium salt. This method ensures consistent quality and purity of the product .

化学反应分析

Types of Reactions: azanium;2-dodecylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly used.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonate derivatives.

Substitution: Nitrated or halogenated aromatic compounds.

相似化合物的比较

Sodium dodecylbenzenesulfonate: Similar surfactant properties but different cation.

Potassium dodecylbenzenesulfonate: Similar to the sodium salt but with potassium as the cation.

Decylbenzenesulfonate salts: Shorter alkyl chain length compared to dodecylbenzenesulfonate.

Uniqueness: azanium;2-dodecylbenzenesulfonate is unique due to its specific cation (ammonium) and the length of its alkyl chain (dodecyl). These characteristics contribute to its specific solubility, emulsifying, and surfactant properties, making it suitable for a wide range of applications .

属性

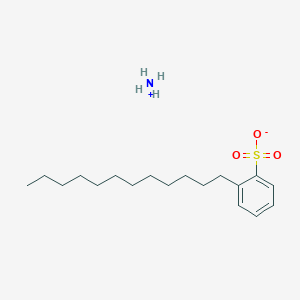

IUPAC Name |

azanium;2-dodecylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S.H3N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWPAELISNYYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenesulfonic acid, dodecyl-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1331-61-9 | |

| Record name | Benzenesulfonic acid, dodecyl-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium dodecylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of finding effective ovicides against Echinococcus granulosus?

A1: Echinococcus granulosus is a parasitic tapeworm that causes a serious zoonotic disease called cystic echinococcosis. This disease affects both humans and animals, leading to the development of cysts in various organs, primarily the liver and lungs. Finding effective ovicides is crucial for breaking the parasite's lifecycle and controlling the spread of this debilitating disease. By targeting the eggs, we can prevent the infection of intermediate hosts, which are often livestock, and ultimately reduce human infections.

Q2: The research mentions that Ammonium dodecylbenzenesulfonate showed significant ovicidal activity. Can you elaborate on the findings and their implications?

A2: The study demonstrated that exposing Echinococcus granulosus eggs to a 0.015% aqueous solution of Ammonium dodecylbenzenesulfonate for just one hour significantly reduced their infectivity. [] While the exact mechanism of action wasn't explored in this specific research, this finding suggests that Ammonium dodecylbenzenesulfonate could potentially disrupt the egg's structural integrity or interfere with essential biological processes, ultimately leading to its death. This discovery opens up avenues for further investigation into its potential as a component in disinfectants or environmental control strategies targeting Echinococcus granulosus eggs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1R,4S)-4-ethoxy-2-oxocyclohexyl]propanoic acid](/img/structure/B1143273.png)

![Xanthosine-[8-3H] 5'-triphosphate tetraammonium salt](/img/structure/B1143274.png)